molecular formula (SiO2)n<br>SiO2<br>O2Si B077820 Silicon dioxide CAS No. 13778-38-6

Silicon dioxide

Cat. No. B077820
CAS RN: 13778-38-6
M. Wt: 60.084 g/mol
InChI Key: VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Patent
US06465947B1

Procedure details

In the table 5, hydrochloric acid worked as a catalyst which promotes hydrolysis of ethylsilicate. Ethylsilicate was formed into silicon dioxide (SiO2) by hydrolysis and polymerization reaction.
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2]>Cl>[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2].[Si:4](=[O:5])=[O:3]

Inputs

Step One
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si]([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si]([O-])([O-])[O-]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06465947B1

Procedure details

In the table 5, hydrochloric acid worked as a catalyst which promotes hydrolysis of ethylsilicate. Ethylsilicate was formed into silicon dioxide (SiO2) by hydrolysis and polymerization reaction.
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2]>Cl>[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2].[Si:4](=[O:5])=[O:3]

Inputs

Step One
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si]([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si]([O-])([O-])[O-]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06465947B1

Procedure details

In the table 5, hydrochloric acid worked as a catalyst which promotes hydrolysis of ethylsilicate. Ethylsilicate was formed into silicon dioxide (SiO2) by hydrolysis and polymerization reaction.
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2]>Cl>[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2].[Si:4](=[O:5])=[O:3]

Inputs

Step One
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si]([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si]([O-])([O-])[O-]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06465947B1

Procedure details

In the table 5, hydrochloric acid worked as a catalyst which promotes hydrolysis of ethylsilicate. Ethylsilicate was formed into silicon dioxide (SiO2) by hydrolysis and polymerization reaction.
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2]>Cl>[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2].[Si:4](=[O:5])=[O:3]

Inputs

Step One
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si]([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si]([O-])([O-])[O-]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06465947B1

Procedure details

In the table 5, hydrochloric acid worked as a catalyst which promotes hydrolysis of ethylsilicate. Ethylsilicate was formed into silicon dioxide (SiO2) by hydrolysis and polymerization reaction.
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2]>Cl>[CH2:1]([O:3][Si:4]([O-:7])([O-:6])[O-:5])[CH3:2].[Si:4](=[O:5])=[O:3]

Inputs

Step One
Name
ethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si]([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si]([O-])([O-])[O-]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.